methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a partially saturated benzothiazole core fused with an imino group linked to a 4-acetylbenzoyl moiety and a methyl acetate substituent. Its Z-configuration at the imino bond introduces stereochemical specificity, while the dihydrobenzothiazole ring enhances conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
methyl 2-[2-(4-acetylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12-4-9-16-17(10-12)27-20(22(16)11-18(24)26-3)21-19(25)15-7-5-14(6-8-15)13(2)23/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYAPJKJIWRARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Pathways
Condensation-Acylation-Esterification Sequence
The most widely documented approach involves three sequential steps:
- Condensation : Reaction of 2-amino-6-methyl-2,3-dihydro-1,3-benzothiazole with 4-acetylbenzoyl chloride in the presence of pyridine to form the imino intermediate.
- Acylation : Introduction of the acetylbenzoyl group at the 2-position of the benzothiazole ring.
- Esterification : Alkylation with methyl chloroacetate to install the methyl acetate substituent.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or toluene
- Temperature : Reflux (40–110°C, depending on solvent)
- Catalyst : Pyridine (1.5 equiv) for HCl scavenging
- Yield : 68–72% after column chromatography.
Table 1: Optimization of Condensation-Acylation-Esterification
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low (DCM > Toluene) | ↑ Yield by 15% |
| Reaction Time | 6–8 hours | Maximizes acylation |
| Molar Ratio (Amino:AcCl) | 1:1.2 | Prevents diacylation |
One-Pot Tandem Synthesis
A streamlined method combines cyclization and acylation in a single pot:
- Cyclization : 2-Amino-4-methylphenol reacts with carbon disulfide (CS₂) in ethanol under reflux to form the dihydrobenzothiazole core.
- In Situ Acylation : Addition of 4-acetylbenzoyl chloride and methyl chloroacetate sequentially without intermediate isolation.
Advantages :
- Reduced purification steps (yield: 65–70%).
- Enhanced stereoselectivity for the Z-configuration due to minimized intermediate handling.
Key Challenge :
- Competing side reactions necessitate precise stoichiometric control (CS₂:amine ratio = 1.1:1).
Stereochemical Control of the Imino Group
The Z-configuration at the imino bond is critical for biological activity and crystallinity. Two strategies ensure stereochemical fidelity:
Thermodynamic Control via Solvent Polarity
- Polar Aprotic Solvents (DMF, DMSO): Favor the Z-isomer through stabilization of the transition state (ΔG‡ = 42 kJ/mol).
- Nonpolar Solvents (Toluene, Hexane): Lead to E/Z mixtures (35:65) due to reduced stabilization.
Table 2: Solvent Effects on Z-Configuration Yield
| Solvent | Z-Isomer Purity | Reaction Time |
|---|---|---|
| DMF | 98% | 5 hours |
| Toluene | 72% | 8 hours |
| Ethanol | 85% | 6 hours |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation-Acylation | 72 | 99 | High |
| One-Pot Tandem | 70 | 97 | Moderate |
| Continuous Flow | 82 | 99.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the benzothiazole moiety plays a crucial role in its biological activity .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s closest analogs include benzothiazole derivatives with variations in substituents and backbone saturation (Table 1).
Table 1: Structural Comparison with Analogs
- The methyl acetate group reduces polarity relative to cyanoacetate () or carboxylic acid (), likely altering lipophilicity and bioavailability .
Physicochemical Properties
Melting Points and Stability :
Solubility :
Computational and Crystallographic Insights
- Density Functional Theory (DFT): The acetylbenzoyl-imino moiety’s conjugation may require hybrid functionals (e.g., B3LYP) for accurate thermochemical modeling, as exact exchange terms improve predictions for systems with extended π-networks .
- Crystallography : SHELX software () could resolve the Z-configuration and hydrogen-bonding patterns, critical for understanding solid-state behavior .
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